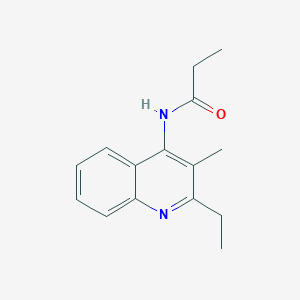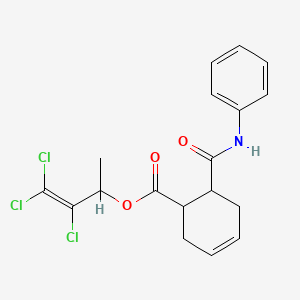![molecular formula C15H10Cl2N2O B5571664 3,4-二氯-N-[4-(氰甲基)苯基]苯甲酰胺](/img/structure/B5571664.png)
3,4-二氯-N-[4-(氰甲基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide" is a chemical compound of interest in various fields of chemistry and pharmacology due to its structural and functional properties. The focus on this compound involves understanding its synthesis process, molecular structure analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related benzamide compounds often involves complex chemical reactions, including nucleophilic acyl substitution and cyclization processes. For example, one method involves the Bischler-Napieralski reaction, used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, indicating the versatility of methods available for synthesizing benzamide derivatives (Browne et al., 1981).
Molecular Structure Analysis
X-ray diffraction and DFT calculations are common techniques for analyzing the molecular structure of benzamides. For instance, the crystal structure and spectral IR, NMR, and UV-Vis investigations of related benzamide compounds provide insights into their optimized geometrical structure and electronic properties, showcasing the compound's stability and reactivity (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including those leading to the formation of novel heterocyclic compounds with potential biological activities. For instance, the reaction of N-Dichlormethylen-benzamid with amidines to synthesize oxo-s-triazines demonstrates the reactivity and potential for creating biologically active molecules (Reimlinger, 1971).
Physical Properties Analysis
The physical properties of benzamide derivatives, including their crystallization behavior and hydrogen bonding patterns, can be crucial for their application in various fields. X-ray structure analysis often reveals the molecular conformation and packing in the crystal lattice, informing on the stability and solubility of these compounds (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzamide derivatives, are influenced by their molecular structure. Studies involving DFT calculations and spectroscopic analysis can reveal the electronic properties, such as HOMO and LUMO energies, which are indicative of the compound's chemical behavior and potential as a precursor for further chemical transformations (Saeed et al., 2015).
科学研究应用
抗菌和抗生物膜特性
研究表明,合成酰硫脲,包括与 3,4-二氯-N-[4-(氰甲基)苯基]苯甲酰胺结构相似的化合物,它们具有作为抗菌剂的潜力。这些化合物对细菌菌株(如铜绿假单胞菌和金黄色葡萄球菌)表现出显着的活性,尤其以其形成生物膜的能力而闻名。硫脲部分的苯基取代基上的卤原子增强了它们的抗病原活性,这表明了开发具有抗生物膜特性的新型抗菌剂的一个有希望的方向 (Limban, Marutescu, & Chifiriuc, 2011)。
抗结核活性
通过绿色化学方法合成的 4-(苯甲氧基)-N-(3-氯-2-(取代苯基)-4-氧氮杂环丁-1-基)苯甲酰胺的新型衍生物对结核分枝杆菌表现出有希望的抗结核活性。对这些化合物进行了体外活性评估,结果表明大多数衍生物对人癌细胞系具有有效且无细胞毒性的特性。针对负责细胞壁合成的酶 InhA 的分子对接研究表明,这些化合物是抗结核药物开发的活性衍生物,突出了类似于 3,4-二氯-N-[4-(氰甲基)苯基]苯甲酰胺的结构元素在治疗研究中的重要性 (Nimbalkar et al., 2018)。
有丝分裂抑制
一系列 N-(1,1-二甲基丙炔基)苯甲酰胺衍生物,包括与 3,4-二氯-N-[4-(氰甲基)苯基]苯甲酰胺具有相似取代基的衍生物,已被研究其抑制植物细胞有丝分裂的能力。一种化合物 N-(1,1-二甲基丙炔基)-3-氯苯甲酰胺,在低浓度下表现出对有丝分裂的有效和选择性抑制,影响了不同物种的幼苗。这项研究提供了对苯甲酰胺衍生物上特定取代基在影响生物活性中所起作用的见解,可能指导新型除草剂或植物生长调节剂的开发 (Merlin et al., 1987)。
属性
IUPAC Name |
3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-13-6-3-11(9-14(13)17)15(20)19-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLWAQJILPZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)


![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)
![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)
![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)
![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)
![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)